molecular formula C18H17NO2 B1350419 Ethyl 2-(4-methylphenyl)-1-indolizinecarboxylate CAS No. 449778-84-1

Ethyl 2-(4-methylphenyl)-1-indolizinecarboxylate

Cat. No. B1350419
CAS RN: 449778-84-1
M. Wt: 279.3 g/mol
InChI Key: JWLUGUDRRNOLMC-UHFFFAOYSA-N
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Description

Ethyl 2-(4-methylphenyl)-1-indolizinecarboxylate, commonly known as EMIC, is a synthetic organic compound that has been used in a variety of scientific applications. It has been studied for its potential as a therapeutic agent, as well as for its ability to act as a building block for other compounds. EMIC has been studied for its unique properties, such as its ability to act as an inhibitor of enzymes and its ability to bind to certain proteins.

Scientific Research Applications

Synthetic Approaches and Biological Activities

Ethyl 2-(4-methylphenyl)-1-indolizinecarboxylate is part of the broader family of indolizine derivatives, which are nitrogen-containing heterocycles known for their potential biological activities and applications in organic fluorescent molecules for biological and material applications. The synthetic approaches to indolizines have evolved to include radical-induced synthetic methods due to their efficient heterocycle construction, C-C or C-X bond construction, and high atom- and step-economy. This advancement in synthetic methodology has opened new avenues for exploring the biological activities and applications of indolizine derivatives (Hui, Ma, Zhao, & Cao, 2021).

Pharmacological Importance

Indolizine derivatives, including this compound, have a wide range of pharmaceutical importance. They have been investigated for their antitumor, antimycobacterial, antagonist, and antiproliferative activities. The pharmacological potential of indolizines suggests a promising avenue for developing new medicinal applications, with a focus on anticancer, anti-tubercular, anti-inflammatory, and enzymatic inhibitory activities. The structure-activity relationship (SAR) studies of biologically active indolizines are crucial for understanding the inhibitory action behavior of these compounds, highlighting the need for further exploration in this domain (Dawood & Abbas, 2020).

Synthesis and Bioactivity

The synthesis and bioactivity of indolizine derivatives, including this compound, have seen significant development in recent years. Synthetic methods have been diversified, including the Tschitschibabin reaction, 1,3-dipolar cycloadditions, and cyclization reactions, to construct the indolizine framework. These compounds have been designed with potential biological activity in mind, covering a broad spectrum including antimicrobial, antioxidant, anti-inflammatory, anticonvulsant activities, enzymes inhibition, and acting as calcium entry blockers. This comprehensive approach emphasizes the synthetic versatility of indolizines and their role in drug discovery (Singh & Mmatli, 2011).

properties

IUPAC Name

ethyl 2-(4-methylphenyl)indolizine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-3-21-18(20)17-15(14-9-7-13(2)8-10-14)12-19-11-5-4-6-16(17)19/h4-12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLUGUDRRNOLMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CN2C=C1C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401239626
Record name Ethyl 2-(4-methylphenyl)-1-indolizinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401239626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

449778-84-1
Record name Ethyl 2-(4-methylphenyl)-1-indolizinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=449778-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(4-methylphenyl)-1-indolizinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401239626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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